

Application Notes and Protocols for EGFR-IN-83 in Kinase Assays

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Compound of Interest		
Compound Name:	Egfr-IN-83	
Cat. No.:	B12387122	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "**Egfr-IN-83**" is not a publicly documented or commercially available EGFR inhibitor. The following application notes and protocols are provided as a representative guide for the evaluation of a novel, potent, and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The experimental details and data are based on established methodologies and publicly available information for well-characterized EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a major target for anti-cancer drug development.[4][5]

This document provides detailed protocols for characterizing a putative EGFR inhibitor, herein referred to as "**Egfr-IN-83**," using both biochemical and cell-based kinase assays. These assays are designed to determine the inhibitor's potency (IC50), mechanism of action, and selectivity against wild-type and clinically relevant mutant forms of EGFR.



Data Presentation: Inhibitory Activity of Common EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known EGFR inhibitors against various forms of the EGFR kinase. This data is provided for comparative purposes when evaluating a new chemical entity like **Egfr-IN-83**.

Inhibitor	EGFR Form	Assay Type	IC50 (nM)	Reference
Gefitinib	Wild-Type	Cell-based	420 - 1400	[6]
L858R Mutant	Cell-based	75	[6]	
Erlotinib	Wild-Type	Biochemical	-	-
Exon 19 Deletion	Cell-based	7	[7]	
L858R Mutant	Cell-based	12	[7]	
Afatinib	Wild-Type	Cell-based	31	[8]
Exon 19 Deletion	Cell-based	0.8	[7]	_
L858R + T790M	Biochemical	-	[8]	
Osimertinib	L858R Mutant	Cell-based	-	-
T790M Mutant	Cell-based	5 - 13	[7]	
Dacomitinib	Wild-Type	Cell-based	29 - 63	[6]
L858R Mutant	Cell-based	7	[6]	
Lapatinib	Wild-Type	Cell-based	160	[6]
HER2	Cell-based	100	[6]	
Neratinib	Wild-Type	Biochemical	92	[8][9]
HER2	Biochemical	59	[8][9]	

Signaling Pathway and Experimental Workflow

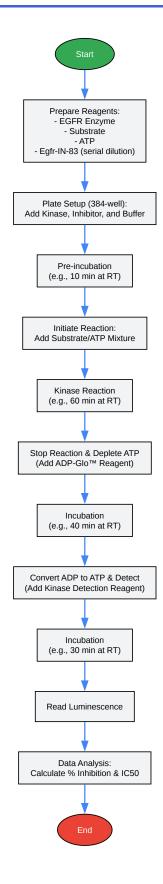




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Caption: EGFR signaling pathway and point of inhibition.





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Caption: Workflow for an in vitro biochemical kinase assay.



Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of recombinant EGFR by quantifying the amount of ADP produced in the kinase reaction.[1][10]

Materials:

- Recombinant Human EGFR Kinase (wild-type or mutant)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP Solution
- DTT (Dithiothreitol)
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[1]
- Egfr-IN-83 (stock solution in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a 2X Kinase Assay Buffer.
 - Prepare a stock solution of Egfr-IN-83 in 100% DMSO. Perform a serial dilution in Kinase Assay Buffer to create a range of inhibitor concentrations (e.g., 10-point, 3-fold dilutions).
 The final DMSO concentration in the assay should be ≤1%.



 Dilute the EGFR enzyme and substrate in the Kinase Assay Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically by titration.[1]

Assay Plate Setup:

- Add 1 μL of the serially diluted Egfr-IN-83 or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2 μL of the diluted EGFR enzyme to each well.
- Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

Kinase Reaction:

- Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at the Km value for the specific EGFR isoform, which must be determined experimentally.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.
- Mix the plate and incubate at room temperature for 60 minutes.[1]

Signal Detection:

- Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.[1]
- $\circ~$ Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.[1]
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:



- Calculate the percentage of inhibition for each concentration of Egfr-IN-83 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Autophosphorylation Assay

This protocol measures the ability of **Egfr-IN-83** to inhibit EGFR autophosphorylation in a cellular context using a cancer cell line that overexpresses EGFR.[5][11]

Materials:

- A431 cell line (human epidermoid carcinoma, overexpresses wild-type EGFR) or other relevant cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M mutation).[5][7]
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
- · Serum-free medium.
- Human Epidermal Growth Factor (EGF).
- Egfr-IN-83 (stock solution in DMSO).
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR.
- HRP-conjugated secondary antibody.
- Enhanced Chemiluminescence (ECL) substrate.
- Western blotting equipment and reagents.

Procedure:



· Cell Culture and Treatment:

- Plate A431 cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells by incubating them in serum-free medium for 12-16 hours.
- Prepare various concentrations of Egfr-IN-83 in serum-free medium.
- Pre-treat the cells with the different concentrations of Egfr-IN-83 or vehicle (DMSO) for 2 hours.

EGFR Stimulation:

- Stimulate the cells by adding EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C. Include a non-stimulated control.
- Cell Lysis and Protein Quantification:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer to each well.
 - Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:

- Normalize the protein samples to the same concentration with Lysis Buffer and SDS-PAGE sample buffer.
- Separate the protein lysates (e.g., 20-30 μg) by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities for phospho-EGFR and total-EGFR using densitometry software.
 - Normalize the phospho-EGFR signal to the total-EGFR signal for each sample.
 - Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the EGF-stimulated vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

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